molecular formula C23H24N2O3 B2986491 3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105241-87-9

3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2986491
M. Wt: 376.456
InChI Key: VEZJGYLSHJNESB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a chromene ring (a heterocyclic compound that is a fusion of a benzene ring and a pyran ring), a pyrido[1,2-a][1,5]diazocin ring (a type of diazocine ring), and a tetrahydro-1H-1,5-methano ring .


Molecular Structure Analysis

The 2H-chromene ring system in similar compounds is nearly planar, and the morpholine ring adopts a chair conformation .

Scientific Research Applications

Thromboxane A2 Synthetase Inhibition

One study discusses the synthesis and biological activity of Tröger's base analogs, highlighting their potential as thromboxane A2 synthetase inhibitors. This enzyme plays a critical role in platelet aggregation and blood clot formation, making such compounds of interest for cardiovascular disease treatment (Johnson et al., 1993).

Anticancer Lead Development

Another research area involves chromene derivatives, which have been studied for their potential as anticancer agents. Molecular modeling and docking studies suggest that certain chromene derivatives could act as DNA intercalators, presenting them as leads for developing new anticancer drugs (Santana et al., 2020).

Catalysis in Organic Synthesis

The catalytic properties of certain compounds in synthesizing tetrahydro-4H-chromenes and related structures are also noteworthy. These reactions are essential for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Khurana et al., 2014).

Novel Tricyclic Compounds Synthesis

Research on the base-promoted transformation of pyrimidinone derivatives into novel tricyclic compounds emphasizes the importance of organic synthesis in generating new molecules with potential biological activities (Shutalev et al., 2008).

properties

IUPAC Name

11-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-14-6-15(2)23-18(9-22(27)28-20(23)7-14)13-24-10-16-8-17(12-24)19-4-3-5-21(26)25(19)11-16/h3-7,9,16-17H,8,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJGYLSHJNESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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